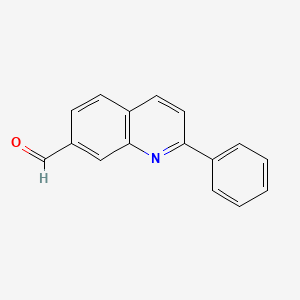

2-Phenylquinoline-7-carbaldehyde

Cat. No. B1452048

Key on ui cas rn:

867162-43-4

M. Wt: 233.26 g/mol

InChI Key: GRFNOZJZUIOWTO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07566721B2

Procedure details

A mixture of 7-methyl-2-phenylquinoline (2.49 g, 11.4 mmol) and selenium dioxide (1.92 g, 17.3 mmol, 1.5 equiv.) was heated to 160° C. (bath temp.) for 22 h. The cooled melt was suspended in CH2Cl2 with the aid of sonication and filtered through Celite and then through a plug of silica gel. This effectively removed the red color and the major lower spots. The material thus obtained was crystallized from hexanes/CHCl3, yielding the title compound as pale beige solid, mp. 108° C. The mother liquor was concentrated and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with hexanes:CH2Cl2 1:1 (1-25)→1:3 (26-53)→CH2Cl2 (54-73)→3% EtOAc in CH2Cl2 (74-85)], yielding an additional batch of the title compound as pale yellow solid, mp. 109° C. 1H NMR (CDCl3, 400 MHz): δ=7.48-7.60 (m, 3H), 7.94 (d, J=8.8 Hz, 1H), 8.01-8.05 (m, 2H), 8.18-8.23 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 8.64 (s, 1H), 10.26 (s, 1H). 13C NMR (CDCl3, 100.6 MHz, DEPT135): δ=121.22 (+), 122.80 (+), 127.51 (2C, +), 128.65 (+), 128.94 (2C, +), 129.83 (+), 130.69 (Cquart), 135.84 (+), 136.68 (+), 137.21 (Cquart), 138.79 (Cquart) 147.91 (Cquart), 158.48 (Cquart), 192.14 (+). IR (film): v=3059 cm−1, 3034, 2824, 2717, 1954, 1812, 1684, 1601, 1554, 1510, 1491, 1448, 1420, 1392, 1320, 1280, 1168, 1145, 1120, 1075, 1052, 1025, 971, 926, 897, 850, 812, 787, 757, 692, 673, 627. MS (ES+): m/z 234.2 (100) [MH+]. HPLC: tR=3.0 min (MicromassZQ, nonpolar—5 min).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1.[Se](=O)=[O:19]>C(Cl)Cl>[C:12]1([C:8]2[CH:7]=[CH:6][C:5]3[C:10](=[CH:11][C:2]([CH:1]=[O:19])=[CH:3][CH:4]=3)[N:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.49 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1.92 g

|

|

Type

|

reactant

|

|

Smiles

|

[Se](=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This effectively removed the red color

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from hexanes/CHCl3

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |